molecular formula C18H22N2O B7555355 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide

4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide

Numéro de catalogue B7555355
Poids moléculaire: 282.4 g/mol
Clé InChI: ITGNQEWBBZJWGF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide, also known as EMD-386088, is a selective dopamine D1 receptor agonist. It has been extensively studied for its potential use in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Mécanisme D'action

4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide acts as a selective agonist of the dopamine D1 receptor, which is involved in the regulation of motor function, cognition, and reward. By activating this receptor, 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide can increase the release of dopamine in the brain, leading to improved motor function, cognitive performance, and reward-related behavior.
Biochemical and Physiological Effects:
4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide has been shown to have several biochemical and physiological effects in animal studies. It increases the release of dopamine in the striatum, a brain region involved in motor function and reward. It also increases the activity of the prefrontal cortex, a brain region involved in cognitive function. These effects are thought to underlie the therapeutic potential of 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide in neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide has several advantages for use in lab experiments. It is a selective agonist of the dopamine D1 receptor, which allows for precise manipulation of this receptor in experimental settings. It is also a relatively stable compound, making it suitable for long-term storage and use. However, there are also limitations to the use of 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experimental paradigms. Additionally, it has not been extensively studied in humans, which may limit its translational potential.

Orientations Futures

There are several future directions for research on 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide. One area of focus is the development of more potent and selective dopamine D1 receptor agonists. Another area of focus is the investigation of the therapeutic potential of 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide in humans, particularly in the treatment of neurological disorders such as Parkinson's disease and ADHD. Additionally, there is a need for further investigation into the mechanism of action of 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide, particularly in relation to its effects on the prefrontal cortex and other brain regions involved in cognitive function.

Méthodes De Synthèse

The synthesis of 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide involves several steps, including the reaction of 2-ethylbenzaldehyde with methylamine to form 2-ethylbenzylmethylamine, which is then reacted with N-methylbenzamide to produce 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide. The synthesis of 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide has been optimized to increase the yield and purity of the compound, making it suitable for use in scientific research.

Applications De Recherche Scientifique

4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide has been extensively studied for its potential therapeutic use in neurological disorders. In animal studies, it has been shown to improve motor function in Parkinson's disease models and reduce hyperactivity in ADHD models. It has also been investigated for its potential use in the treatment of schizophrenia, as it has been shown to improve cognitive function in animal models of the disorder.

Propriétés

IUPAC Name

4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-3-15-6-4-5-7-17(15)13-20-12-14-8-10-16(11-9-14)18(21)19-2/h4-11,20H,3,12-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGNQEWBBZJWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CNCC2=CC=C(C=C2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.